4-Butoxyphenyl 4-(pentanoyloxy)benzoate
Description
Properties
CAS No. |
52811-91-3 |
|---|---|
Molecular Formula |
C22H26O5 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(4-butoxyphenyl) 4-pentanoyloxybenzoate |
InChI |
InChI=1S/C22H26O5/c1-3-5-7-21(23)26-19-10-8-17(9-11-19)22(24)27-20-14-12-18(13-15-20)25-16-6-4-2/h8-15H,3-7,16H2,1-2H3 |
InChI Key |
ZFMBBERNEOMMPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxyphenyl 4-(pentanoyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-butoxyphenol and 4-pentanoyloxybenzoic acid in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of 4-Butoxyphenyl 4-(pentanoyloxy)benzoate may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Butoxyphenyl 4-(pentanoyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the butoxy or pentanoyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzoate esters .
Scientific Research Applications
4-Butoxyphenyl 4-(pentanoyloxy)benzoate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for potential therapeutic applications and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Butoxyphenyl 4-(pentanoyloxy)benzoate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Substituents | Lipophilicity (logP) | Melting Point (°C) | Key Applications | References |
|---|---|---|---|---|---|
| 4-Butoxyphenyl 4-(pentanoyloxy)benzoate | 4-butoxyphenyl, 4-pentanoyloxy | ~4.2 (estimated) | Not reported | Liquid crystals, drug delivery | [1], [12] |
| 4-Methoxyphenyl 4-(6-Hydroxyhexyloxy)benzoate | 4-methoxyphenyl, 4-hydroxyhexyloxy | 3.8 (calculated) | 85–90 | Liquid crystal displays | [11] |
| Biotinyl-methyl 4-(amidomethyl)benzoate | Biotinyl, amidomethyl | 1.5 (experimental) | 150–155 | Enzyme inhibition (biotinidase) | [4] |
| Butyl 4-hydroxybenzoate | 4-hydroxy, butyl ester | 2.1 | 68–72 | Preservative, antimicrobial | [8], [10] |
| Ethyl 4-(dimethylamino)benzoate | 4-dimethylamino, ethyl ester | 1.8 | 34–36 | Photopolymerization initiator | [7] |
Key Observations:
Lipophilicity: The butoxy and pentanoyloxy groups in the target compound likely confer higher lipophilicity (estimated logP ~4.2) compared to shorter-chain analogues like butyl 4-hydroxybenzoate (logP 2.1) . This aligns with trends observed in 4-alkoxyethoxy benzoates, where longer alkoxy chains increase logP .
Thermal Stability: Compounds with branched or aromatic substituents, such as 4-Methoxyphenyl 4-(6-Hydroxyhexyloxy)benzoate, exhibit higher melting points (85–90°C) due to intermolecular hydrogen bonding .
Reactivity: Ethyl 4-(dimethylamino)benzoate demonstrates high reactivity as a co-initiator in resins, attributed to electron-donating dimethylamino groups . In contrast, the target compound’s alkoxy groups are less reactive, favoring stability in non-polar environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
